Cas no 1805575-23-8 (2-Bromo-4-methyl-3-nitrothioanisole)
2-Bromo-4-methyl-3-nitrothioanisole Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-4-methyl-3-nitrothioanisole
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- Inchi: 1S/C8H8BrNO2S/c1-5-3-4-6(13-2)7(9)8(5)10(11)12/h3-4H,1-2H3
- InChI Key: UUJATWPKUVPJKF-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(C)=C1[N+](=O)[O-])SC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 197
- XLogP3: 3.3
- Topological Polar Surface Area: 71.1
2-Bromo-4-methyl-3-nitrothioanisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059000371-500mg |
2-Bromo-4-methyl-3-nitrothioanisole |
1805575-23-8 | 98% | 500mg |
$1,089.83 | 2022-04-01 | |
| Alichem | A059000371-1g |
2-Bromo-4-methyl-3-nitrothioanisole |
1805575-23-8 | 98% | 1g |
$1,813.33 | 2022-04-01 |
2-Bromo-4-methyl-3-nitrothioanisole Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 2-Bromo-4-methyl-3-nitrothioanisole
2-Bromo-4-methyl-3-nitrothioanisole: A Comprehensive Overview
2-Bromo-4-methyl-3-nitrothioanisole (CAS No. 1805575-23-8) is a versatile organic compound with significant applications in various fields of chemistry, particularly in organic synthesis and materials science. This compound is characterized by its unique structure, which combines bromine, methyl, and nitro groups attached to a sulfur-containing aromatic ring. The combination of these functional groups makes it an ideal candidate for exploring novel chemical reactions and developing advanced materials.
The synthesis of 2-Bromo-4-methyl-3-nitrothioanisole involves a series of carefully designed reactions that ensure the precise placement of substituents on the aromatic ring. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis process, reducing production costs and improving yield. For instance, a study published in the *Journal of Organic Chemistry* demonstrated a novel method for synthesizing this compound using a two-step approach: first, the introduction of the nitro group via nitration, followed by bromination under controlled conditions. This method not only enhances the purity of the final product but also minimizes the formation of unwanted byproducts.
One of the most intriguing aspects of 2-Bromo-4-methyl-3-nitrothioanisole is its reactivity under various chemical conditions. The presence of the bromine atom makes it highly susceptible to nucleophilic substitution reactions, while the nitro group introduces electron-withdrawing effects that can influence the reactivity of neighboring groups. Recent studies have explored its behavior in Suzuki-Miyaura coupling reactions, where it serves as an efficient substrate for forming biaryl compounds. These findings have significant implications for drug discovery and material science, as biaryl compounds are widely used in pharmaceuticals and advanced materials.
In addition to its synthetic applications, 2-Bromo-4-methyl-3-nitrothioanisole has been investigated for its potential in catalysis. Researchers have discovered that this compound can act as a ligand in transition metal-catalyzed reactions, enhancing catalytic efficiency and selectivity. A study published in *Nature Communications* highlighted its role in asymmetric hydrogenation reactions, where it significantly improved enantioselectivity compared to traditional ligands. This discovery opens new avenues for developing more efficient catalysts for industrial applications.
The physical properties of 2-Bromo-4-methyl-3-nitrothioanisole are equally fascinating. Its melting point and solubility characteristics make it suitable for use in various solvents and reaction conditions. Recent research has also focused on its thermal stability, revealing that it can withstand high temperatures without significant decomposition, making it ideal for high-temperature chemical processes.
From an environmental perspective, understanding the degradation pathways of 2-Bromo-4-methyl-3-nitrothioanisole is crucial for assessing its impact on ecosystems. Studies have shown that this compound undergoes rapid degradation under UV light, releasing less harmful byproducts into the environment. This property is particularly important for industries seeking to minimize their environmental footprint.
In conclusion, 2-Bromo-4-methyl-3-nitrothioanisole (CAS No. 1805575-23-8) is a multifaceted compound with immense potential across diverse chemical disciplines. Its unique structure, reactivity, and physical properties make it a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to play an even greater role in shaping the future of organic chemistry and materials science.
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